molecular formula C16H18N4O2 B2760067 (2-Ethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-17-0

(2-Ethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2760067
CAS RN: 2034420-17-0
M. Wt: 298.346
InChI Key: TXZCVGUULIGXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of drug discovery. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Antiproliferative Activity in Chronic Myeloid Leukemia (CML)

(E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d): , a derivative structurally related to STI-571 (imatinib mesylate), has been investigated for its antiproliferative effects in human chronic myeloid leukemia (CML) K562 cells. Notably, 12d demonstrated threefold greater potency than STI-571, a well-known Bcr-Abl tyrosine kinase inhibitor used in CML treatment .

Antitubercular Activity

Derivatives derived from pyridine and indole have been explored for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibit potential as antitubercular agents .

Anti-Fibrosis Activity

Some target compounds related to our molecule have demonstrated better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on hepatic stellate cells (HSC-T6). Further exploration of their mechanisms and potential therapeutic applications is warranted .

Cascade Synthesis of Indolizines

The pyridine-boryl radical chemistry has led to advancements in synthetic applications. Computational mechanistic analysis of the pyridine/B2pin2-mediated cascade synthesis of indolizines provides insights into this novel process .

properties

IUPAC Name

(2-ethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCVGUULIGXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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